17-O-Trimethylsilyl 6,7-Dehydro Norethindrone
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Overview
Description
17-O-Trimethylsilyl 6,7-Dehydro Norethindrone: is a synthetic steroid compound with the molecular formula C23H32O2Si and a molecular weight of 368.58 g/mol . It is primarily used as an intermediate in the synthesis of tibolone, a synthetic steroid with estrogenic, progestogenic, and androgenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone involves the trimethylsilylation of 6,7-dehydro norethindrone. This reaction typically uses trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF), other fluoride sources.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is used as an intermediate in the synthesis of more complex steroid compounds, including tibolone .
Biology and Medicine: In biological and medical research, this compound is studied for its potential effects on hormone regulation and its role in the synthesis of hormone replacement therapies .
Industry: In the pharmaceutical industry, it is used in the production of tibolone, which is used for hormone replacement therapy in postmenopausal women .
Mechanism of Action
The mechanism of action of 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone involves its conversion to tibolone, which then exerts its effects through interaction with estrogen, progesterone, and androgen receptors. Tibolone and its metabolites mimic the effects of these hormones, leading to various physiological responses .
Comparison with Similar Compounds
Norethindrone: A synthetic progestin used in hormonal contraceptives.
Tibolone: A synthetic steroid with estrogenic, progestogenic, and androgenic properties.
Estradiol: A natural estrogen hormone used in hormone replacement therapy.
Uniqueness: 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is unique due to its role as an intermediate in the synthesis of tibolone, which has a distinct combination of estrogenic, progestogenic, and androgenic effects .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYPJFULCJTDX-GOMYTPFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720300 |
Source
|
Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300542-58-9 |
Source
|
Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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